molecular formula C17H21N2NaO11 B599140 Neu5Ac2-alpha-PNP CAS No. 123549-14-4

Neu5Ac2-alpha-PNP

Cat. No.: B599140
CAS No.: 123549-14-4
M. Wt: 452.348
InChI Key: UVBQAEXLKFXKPM-PYEZJKNYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neu5Ac2-alpha-PNP, also known as 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid Sodium Salt, is a chemical compound with the molecular formula C17H21N2NaO11 and a molecular weight of 452.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H21N2NaO11 . Further details about its structure are not available in the search results.


Physical and Chemical Properties Analysis

This compound appears as a yellow solid . It is soluble in water and methanol . It has a melting point between 148 °C and 153 °C . The sodium content is 5.9% .

Scientific Research Applications

Role in Erythrocyte Membrane Composition

Research has shown that the human erythrocyte membrane's sialic acids, including Neu5Ac, exhibit diversity correlated with blood groups. This diversity has implications for blood transfusion compatibility and immune recognition. The study by Bulai et al. (2003) elucidated the composition of glycoprotein- and glycolipid-bound sialic acids in erythrocytes, highlighting the presence of Neu5Ac among other sialic acid derivatives (Bulai et al., 2003).

Involvement in Glycoconjugate Biosynthesis

The biosynthesis of N-glycolyneuraminic acid (Neu5Gc) from Neu5Ac, through the action of cytosolic sugar nucleotide pools, is essential for the development and maintenance of glycoconjugates. This process is crucial for cellular communication and pathogen interaction. Muchmore et al. (1989) investigated the primary site of hydroxylation in the conversion of Neu5Ac to Neu5Gc, providing insights into the enzymatic pathways involved in sialic acid metabolism (Muchmore et al., 1989).

Cancer Research and Sialic Acids

Sialic acids like Neu5Ac and Neu5Gc have been found in various human tumors, suggesting their role in tumorigenesis and cancer progression. Malykh et al. (2001) reviewed the evidence for Neu5Gc in human tumors and discussed its potential applications in cancer diagnosis and treatment. The presence of these sialic acids in glycoconjugates could influence tumor cell behavior and immune evasion (Malykh et al., 2001).

Sialic Acid Receptors and Influenza Research

Neu5Ac's role as a receptor for pathogens, including influenza A virus, has been a subject of extensive research. Studies like that of Ng et al. (2014) on ferrets, which, like humans, exclusively synthesize Neu5Ac, have provided valuable models for understanding human-adapted influenza A virus strains and developing antiviral strategies (Ng et al., 2014).

Technological Applications and Biocatalysis

The production of Neu5Ac through biocatalytic processes has garnered interest for its potential applications in medicine and biotechnology. Lin et al. (2013) explored the use of engineered Escherichia coli strains for efficient Neu5Ac production, demonstrating the biotechnological potential of manipulating sialic acid pathways for industrial applications (Lin et al., 2013).

Safety and Hazards

Neu5Ac2-alpha-PNP is intended for research use only and is not meant for diagnostic or therapeutic use . A safety data sheet suggests that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Neu5Ac2-alpha-PNP is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to interact with influenza-virus hemagglutinin, which is expressed on the surface of stable transfected 293 T human cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with influenza-virus hemagglutinin, influencing its binding properties .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been shown that this compound can interact with influenza-virus hemagglutinin, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it has been shown to be involved in the synthesis of N-acetyl-d-neuraminic acid (Neu5Ac), a process that begins in the cytosol and involves the conversion of the synthesized Neu5Ac to an activated nucleotide saccharide form in the nucleus .

Properties

IUPAC Name

sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBQAEXLKFXKPM-PYEZJKNYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N2NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858193
Record name sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123549-14-4
Record name sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.